molecular formula C18H32O16 B594364 3a,4b-Galactotriose CAS No. 56038-36-9

3a,4b-Galactotriose

Katalognummer: B594364
CAS-Nummer: 56038-36-9
Molekulargewicht: 504.438
InChI-Schlüssel: ODDPRQJTYDIWJU-RXOJRZLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4b-Galactotriose (synonyms: β-(1→4)-Galactotriose; CAS 400091-44-3) is a trisaccharide composed of three galactose units linked via glycosidic bonds. Its structure is characterized by α-(1→3) and β-(1→4) linkages, distinguishing it from other galactooligosaccharides (GOS) . This compound is of significant interest in biotechnology and nutrition due to its presence in fermented Distilled Dried Grain with Solubles (DDGS). During fermentation with Aspergillus niger, this compound content increases significantly (from trace amounts to ~17.5 µg/mL), enhancing DDGS suitability for pig feed by converting indigestible xylose into bioavailable sugars . Commercially, it is available in purified forms (1–5 mg) for research and industrial applications .

Vorbereitungsmethoden

Chemical Synthesis of 3α,4β-Galactotriose

Stepwise Protection-Deprotection Strategy

A patented method (CN1349998A) utilizes 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose as a starting material. Key steps include:

  • Glycosylation : The acceptor (protected galactose) reacts with monosaccharide donors (e.g., glucose Schmidt reagent) in dried dichloromethane, catalyzed by TMSOTf.

  • Deprotection : Aqueous acetic acid removes isopropylidene groups, yielding intermediates with free hydroxyl groups for subsequent glycosylation.

  • Second Glycosylation : The deprotected intermediate reacts with another donor to form the trisaccharide backbone.

Reaction Conditions :

StepReactantsCatalystSolventYield
11,2:5,6-di-O-isopropylidene-α-D-galactofuranose + Glucose Schmidt donorTMSOTfDichloromethane80%
2Disaccharide intermediateAcetic acid (90% v/v)Water85%
3Deprotected disaccharide + DonorTMSOTfDichloromethane85%

This method achieves high regioselectivity but requires meticulous control of protecting groups to avoid side reactions .

Enzymatic Synthesis Using Glycosidases

Transglycosylation with β-Galactosidases

The β-galactosidase from Bifidobacterium bifidum (Saphera) synthesizes galactooligosaccharides (GOS) via transglycosylation. At 40°C and pH 6.0, lactose (400 g/L) is converted into GOS, including 3′-O-β-galactosyl-lactose (Gal-β(1→3)-Gal-β(1→4)-Glc) . While this system primarily yields β-linked GOS, mutagenesis or substrate engineering could enable α-1,3 linkage formation .

Key Parameters :

  • Temperature: 40°C

  • pH: 6.0

  • Lactose concentration: 400 g/L

  • Yield: 27% GOS (107.2 g/L)

Glycosynthase Engineering

A β-1,2-galactosidase mutant (E350G) from Bacteroides sp. acts as a glycosynthase, synthesizing β-1,2-galactooligosaccharides using α-galactosyl fluoride (α-GalF) as a donor . Although designed for β-1,2 linkages, this approach demonstrates the potential for engineering enzymes to target α-1,3 bonds through active-site modifications .

Chemoenzymatic Hybrid Approaches

Combined Chemical and Enzymatic Glycosylation

A two-step process involves:

  • Chemical Synthesis of a Disaccharide Intermediate : Using Schmidt donors to form α-1,3 linkages .

  • Enzymatic Extension : β-Galactosidases or engineered glycosynthases add the β-1,4-linked galactose unit .

Advantages :

  • Leverages chemical precision for challenging α-linkages.

  • Utilizes enzymatic efficiency for β-linkages.

Challenges :

  • Compatibility of solvents and reaction conditions between steps.

Analytical Validation and Structural Confirmation

Chromatographic Profiling

  • HPAEC-PAD : Resolves 3α,4β-galactotriose from other GOS with a CarboPac PA-1 column (eluent: 100 mM NaOH/150 mM NaOAc) .

  • HILIC : Semipreparative purification using acetonitrile/water (75:25 v/v) .

NMR Characterization

Key NMR signals for 3α,4β-galactotriose :

  • α-1,3 Linkage : H1 (δ 4.55 ppm, α-anomer), C2 (δ 77.9 ppm) .

  • β-1,4 Linkage : H1 (δ 4.67 ppm, β-anomer), C4 (δ 79.7 ppm) .

Industrial-Scale Production Challenges

Yield Optimization

  • Chemical methods face scalability issues due to multi-step protection/deprotection .

  • Enzymatic methods require high donor concentrations (e.g., 400 g/L lactose) to favor transglycosylation over hydrolysis .

Purity and Cost

  • Crude enzymatic reactions yield GOS mixtures, necessitating costly purification .

  • TMSOTf and Schmidt reagents increase chemical synthesis costs .

Analyse Chemischer Reaktionen

Types of Reactions

3a,4b-Galactotriose can undergo various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted galactotriose derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

3a,4b-Galactotriose serves as a model compound for studying glycosylation processes and enzyme interactions. Its structure allows researchers to investigate the specificity and activity of glycosyltransferases, enzymes responsible for the transfer of sugar moieties to various substrates.

Glycosyltransferase Studies

Research has demonstrated that this compound can act as an acceptor substrate for β-1,4-galactosyltransferases. These enzymes exhibit increased activity with longer oligosaccharides, making this compound a crucial component in understanding enzyme kinetics and substrate specificity .

Microbiological Applications

The role of this compound in gut microbiota interactions is significant. Certain gut bacteria utilize galactooligosaccharides as carbon sources, which can influence microbial composition and activity.

Cross-Feeding Behavior

Studies have shown that the presence of this compound can promote cross-feeding behavior among gut commensals such as Bacteroides breve. This bacterium can metabolize galactooligosaccharides effectively when specific genes are present, highlighting the importance of these compounds in maintaining gut health and microbial diversity .

Therapeutic Potential

The biological activities associated with this compound suggest potential therapeutic applications.

Immune Modulation

Research indicates that oligosaccharides like this compound may have immunomodulatory effects. They can influence the immune response by interacting with immune cells or modulating gut microbiota composition, which is crucial for maintaining immune homeostasis .

Antimicrobial Properties

Preliminary studies suggest that galactooligosaccharides may exhibit antimicrobial properties by inhibiting the growth of pathogenic bacteria while promoting beneficial strains. This dual action could be leveraged in developing functional foods or supplements aimed at enhancing gut health and preventing infections .

Wirkmechanismus

The mechanism of action of 3a,4b-Galactotriose involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses . The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The table below compares 3a,4b-Galactotriose with structurally related trisaccharides and oligosaccharides:

Compound Linkage Type Molecular Formula Molecular Weight (g/mol) Source/Application
This compound α-(1→3), β-(1→4) C₁₈H₃₂O₁₆ 504.44 Fermented DDGS; improves pig feed digestibility
β-(1→4)-Galactotriose β-(1→4) (homogeneous linkages) C₁₈H₃₂O₁₆ 504.44 Synthetic/Commercial (e.g., CAT# GOS0042S); used in GOS studies
a1-3,b1-4Galactotriose α-(1→3), β-(1→4) Not specified Not specified Commercial (UNITED STATES BIOLOGICAL); structural isomer of this compound
Maltotriose α-(1→4) glucose linkages C₁₈H₃₂O₁₆ 504.44 Starch hydrolysis; food industry (sweetener)
Gal-3-Lact β-(1→3) galactosyl-lactose C₂₄H₄₂O₂₁ 666.59 Enzymatic synthesis; prebiotic properties

Key Findings:

Linkage Specificity :

  • This compound and a1-3,b1-4Galactotriose share mixed α/β linkages but differ in bond sequence or stereochemistry, impacting enzymatic recognition and digestibility .
  • β-(1→4)-Galactotriose, with uniform β-linkages, is synthesized enzymatically for prebiotic studies, contrasting with this compound’s natural fermentation origin .

Biological Roles: this compound enhances DDGS nutritional value by replacing xylose, which pigs cannot metabolize . β-(1→4)-Galactotriose serves as a model compound for studying GOS prebiotic effects, while Maltotriose is utilized in food processing due to its glucose-based structure .

Commercial Availability :

  • This compound is marketed for research, whereas β-(1→4)-Galactotriose is available with detailed analytical data (e.g., CAS, MW) for industrial applications .

Physicochemical Properties

  • β-(1→4)-Galactotriose : Stable under standard storage conditions (-20°C); soluble in water due to polar glycosidic bonds .

Research Implications and Gaps

  • Enzymatic Specificity : The α/β mixed linkages in this compound may require unique β-galactosidases for synthesis or breakdown, differing from homogeneous GOS .
  • Nutritional Studies : Further research is needed to quantify this compound’s prebiotic effects compared to β-(1→4)-Galactotriose and its isomers .

Biologische Aktivität

3a,4b-Galactotriose is a trisaccharide composed of three galactose units linked through β-glycosidic bonds. It plays a significant role in various biological processes, particularly in the human gut microbiome, where it serves as a substrate for specific bacterial species. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic pathways, and potential health benefits.

Enzymatic Hydrolysis and Metabolism

The hydrolysis of this compound is primarily facilitated by specific enzymes known as β-galactosidases. These enzymes are produced by various gut bacteria, including Bifidobacterium and Bacteroides species.

Key Findings:

  • Enzyme Specificity : Research indicates that certain β-galactosidases exhibit high specificity for this compound and related oligosaccharides. For instance, the enzyme BgaA from Bifidobacterium breve shows significant hydrolytic activity towards β-1,3-galactooligosaccharides with degrees of polymerization (DP) of 2 to 3, including this compound .
  • Metabolic Pathways : The metabolism of this compound by gut bacteria contributes to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health and may exert anti-inflammatory effects .

Case Study 1: Cross-Feeding Behavior

A study examined the cross-feeding behavior between Bacteroides cellulosilyticus and Bifidobacterium breve UCC2003 in the presence of dietary polysaccharides such as Larch Wood Arabinogalactan. It was found that B. breve utilized β-1,3-galacto-di/trisaccharides (including this compound) for growth. The study highlighted the importance of these oligosaccharides in supporting the growth of beneficial gut bacteria .

Case Study 2: Enzyme Characterization

In another study focusing on enzyme characterization from Bifidobacterium longum, endogalactanase was shown to liberate galactotriosaccharides from β-1,4-galactans. This process underscores how enzymes can break down complex carbohydrates into simpler forms like this compound, which can then be utilized by various gut microbes .

Health Implications

The consumption of oligosaccharides like this compound has been associated with several health benefits:

  • Prebiotic Effects : By serving as a substrate for beneficial gut bacteria, this compound may enhance gut microbiota diversity and promote the growth of probiotics.
  • SCFA Production : The fermentation of oligosaccharides leads to SCFA production, which has been linked to improved gut health and reduced risk of gastrointestinal disorders .

Data Table: Enzymatic Activities on this compound

Enzyme SourceEnzyme TypeHydrolytic Activity on this compoundReference
Bifidobacterium breve UCC2003BgaA (β-galactosidase)High
Bifidobacterium longumEndogalactanaseModerate
Bacteroides xylanisolvensBxy_22780 (β-galactosidase)Low

Q & A

Q. What are the established synthesis pathways for 3a,4b-Galactotriose, and how can their efficiency be optimized?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves enzymatic or chemical glycosylation. For enzymatic methods, optimize reaction conditions (pH, temperature, enzyme-substrate ratio) using design-of-experiment (DoE) approaches to maximize yield. For chemical synthesis, leverage orthogonal protection-deprotection strategies to minimize side reactions. Validate purity via HPLC or mass spectrometry and cross-reference protocols from literature using advanced search operators (e.g., intitle:"galactotriose synthesis" AND source:"Carbohydrate Research") .

Q. How should researchers design experiments to investigate the structural stability of this compound under varying physiological conditions?

Level: Advanced
Methodological Answer:
Adopt a simplex centroid mixture design to simulate physiological environments (e.g., pH 2–7, temperature 25–37°C). Use NMR or FTIR to monitor structural changes, and apply multivariate analysis to identify critical stability factors. Ensure reproducibility by pre-registering protocols and referencing established spectroscopic databases (e.g., filetype:pdf "galactotriose stability") .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Level: Basic
Methodological Answer:
Combine ¹H/¹³C NMR for glycosidic linkage confirmation and MALDI-TOF MS for molecular weight validation. Assign peaks using reference spectra from authoritative databases (e.g., Biological Magnetic Resonance Data Bank). For ambiguous signals, employ 2D NMR (COSY, HSQC) and compare with computational simulations (e.g., Gaussian DFT) .

Q. How can contradictory data on the bioactivity of this compound be resolved?

Level: Advanced
Methodological Answer:
Conduct meta-analyses of in vitro/in vivo studies using PRISMA guidelines. Apply sensitivity analysis to identify confounding variables (e.g., cell line heterogeneity, dosage variations). Replicate key experiments under standardized conditions and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to quantify discrepancies. Cross-validate findings with independent labs .

Q. What research gaps exist in understanding the role of this compound in glycan-mediated signaling?

Level: Advanced
Methodological Answer:
Identify gaps via systematic reviews using Boolean search strings (e.g., (this compound AND "signaling pathway") NOT "review"). Prioritize understudied areas like cross-species receptor binding specificity or metabolic flux in cancer models. Propose hypotheses grounded in glycomics databases (e.g., GlyTouCan) .

Q. What strategies ensure reproducibility in this compound purification protocols?

Level: Basic
Methodological Answer:
Document all steps (e.g., column type, buffer composition) using FAIR principles. Validate reproducibility via inter-laboratory trials and share raw data on platforms like Zenodo. Reference IR spectra and chromatograms from primary literature using author:"Smith" AND term:"galactotriose purification" .

How can hypothesis-driven research on this compound be structured to address mechanistic questions?

Level: Advanced
Methodological Answer:
Develop three hypotheses: (1) Structural determinants of ligand-receptor interaction, (2) Metabolic fate in gut microbiota, (3) Role in immune modulation. Test using SPR for binding kinetics, isotopically labeled tracers for metabolism, and cytokine profiling for immune effects. Use OLS regression to model dose-response relationships .

Q. What interdisciplinary approaches are needed to explore this compound applications in drug delivery?

Level: Advanced
Methodological Answer:
Integrate glycobiology with materials science: synthesize glyconanoparticles and assess stability via DLS/TEM. Collaborate with computational chemists to model drug-carrier interactions (e.g., molecular docking). Use systematic search terms like (galactotriose AND "drug delivery") AND (intext:"nanoparticle" OR intext:"micelle") .

Q. How should literature reviews on this compound be conducted to avoid bias?

Level: Basic
Methodological Answer:
Use Google Scholar’s source: operator to filter high-impact journals (e.g., source:"Glycobiology"). Annotate findings in citation managers (e.g., Zotero) and assess study quality via QUADAS-2 for clinical data. Exclude non-peer-reviewed sources and preprints unless validated .

Q. What challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Level: Advanced
Methodological Answer:
Matrix effects (e.g., plasma proteins) can interfere with LC-MS quantification. Implement isotope dilution assays (¹³C-labeled internal standards) and validate recovery rates via spike-and-recovery experiments. Use advanced search terms like filetype:xlsx "galactotriose quantification" to locate published calibration curves .

Q. How can researchers design collaborative studies to explore this compound in multi-omics contexts?

Level: Advanced
Methodological Answer:
Define roles using a Gantt chart: glycomics (NMR/MS), transcriptomics (RNA-seq), and bioinformatics (pathway analysis). Share data via cloud platforms (e.g., Galaxy Project) and use version control (Git) for protocols. Reference collaborative frameworks from literature using intitle:"team science" AND "glycomics" .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDPRQJTYDIWJU-RXOJRZLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.